Ingenol-5,20-acetonide-3-O-angelate natural source and isolation
Ingenol-5,20-acetonide-3-O-angelate natural source and isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide-3-O-angelate is a key synthetic intermediate in the preparation of ingenol-3-angelate (ingenol mebutate, PEP005), a potent activator of Protein Kinase C (PKC) approved for the treatment of actinic keratosis. While some commercial suppliers list Ingenol-5,20-acetonide-3-O-angelate as a natural product, verifiable scientific literature to support its isolation from a natural source is lacking. This guide details the established semi-synthetic pathway to obtain this compound, beginning with the isolation of its natural precursor, ingenol (B1671944), from the seeds of Euphorbia lathyris. The subsequent synthetic protocol involves the protection of the C5 and C20 hydroxyl groups as an acetonide, followed by the stereoselective esterification at the C3 position with angelic acid. Furthermore, this document outlines the critical signaling pathway modulated by ingenol esters.
Natural Source of Precursor and Isolation
The primary natural precursor for the semi-synthesis of Ingenol-5,20-acetonide-3-O-angelate is ingenol . The most viable source for isolating ingenol in substantial quantities is the seeds of the caper spurge, Euphorbia lathyris.[1] The seeds contain a complex mixture of diterpenoid esters, known as L-factors, which are hydrolyzed to yield the parent ingenol.
Quantitative Data: Isolation of Ingenol
The yield of ingenol from Euphorbia lathyris seeds can be variable but is a crucial metric for large-scale production.
| Parameter | Value | Source Plant | Reference |
| Starting Material | Seeds | Euphorbia lathyris L. | [1] |
| Yield of Ingenol | ~100 mg/kg (0.01%) | Euphorbia lathyris L. | [1] |
Experimental Protocol: Isolation of Ingenol from Euphorbia lathyris Seeds
This protocol is adapted from established procedures for the efficient extraction and purification of ingenol.[2]
Step 1: Transesterification and Extraction
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Mill 1 kg of Euphorbia lathyris seeds into a coarse powder.
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Suspend the powder in 2 L of a 0.2 N solution of sodium methoxide (B1231860) in methanol (B129727).
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Stir the suspension mechanically at room temperature for 4 hours to achieve transesterification of the ingenol esters.
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Filter the mixture and concentrate the methanol solution in vacuo to obtain a crude oily residue.
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Partition the residue between petroleum ether and 90% aqueous methanol. Discard the petroleum ether phase which contains fatty acid methyl esters.
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Extract the aqueous methanol phase three times with dichloromethane (B109758) (CH₂Cl₂).
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Combine the dichloromethane extracts and evaporate the solvent to yield a crude diterpenoid fraction.
Step 2: Chromatographic Purification
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Subject the crude diterpenoid fraction to flash column chromatography on silica (B1680970) gel.
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Elute the column with a gradient of ethyl acetate (B1210297) in hexane.
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Combine fractions containing ingenol, as monitored by Thin Layer Chromatography (TLC).
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Perform a second round of column chromatography on the ingenol-containing fractions using a more polar solvent system (e.g., methanol in dichloromethane) to achieve final purity.
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Crystallize the purified ingenol from an appropriate solvent system (e.g., acetone/hexane).
Semi-Synthesis of Ingenol-5,20-acetonide-3-O-angelate
The synthesis from ingenol is a two-step process: (1) Protection of the C5 and C20 diol as an acetonide, and (2) Selective esterification at the C3 hydroxyl group. The acetonide protection is crucial for directing the subsequent acylation to the desired position.
Experimental Protocol: Synthesis
Step 1: Formation of Ingenol-5,20-acetonide
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Dissolve purified ingenol in anhydrous acetone.
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Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction by adding a mild base, such as sodium bicarbonate solution.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Evaporate the solvent to yield crude Ingenol-5,20-acetonide, which can be used in the next step without further purification.
Step 2: Angeloylation to form Ingenol-5,20-acetonide-3-O-angelate
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Dissolve Ingenol-5,20-acetonide in an anhydrous, non-protic solvent such as dichloromethane.
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Add a suitable base, for example, N,N-diisopropylethylamine (DIPEA).
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Cool the mixture to 0°C and add angeloyl chloride dropwise. Angelic acid anhydride (B1165640) can also be used.
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Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
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Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ingenol-5,20-acetonide-3-O-angelate.
Workflow and Signaling Pathway Diagrams
Overall Workflow: From Natural Source to Target Compound
Caption: Semi-synthesis workflow for Ingenol-5,20-acetonide-3-O-angelate.
Signaling Pathway: Mechanism of Action of Ingenol Esters
Ingenol esters exert their biological effects primarily through the activation of Protein Kinase C (PKC), which initiates a cascade leading to both direct cell death and an inflammatory immune response.[3][4] This response is mediated in part by the activation of the NF-κB transcription factor.[5]
Caption: Dual mechanism of action for ingenol esters via PKC activation.
References
- 1. researchgate.net [researchgate.net]
- 2. An expeditious procedure for the isolation of ingenol from the seeds of euphorbia lathyris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
